molecular formula C6H8N2OS2 B7819707 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B7819707
M. Wt: 188.3 g/mol
InChI Key: KNCCUNVVUQSYRY-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at the 4-position and a sulfanyl-acetamide moiety at the 2-position. The compound’s structure allows for versatile modifications, enabling tailored interactions with biological targets.

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS2/c1-4-2-10-6(8-4)11-3-5(7)9/h2H,3H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCCUNVVUQSYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Haloacetamides

The most direct method involves reacting 4-methyl-1,3-thiazole-2-thiol with 2-chloroacetamide or 2-bromoacetamide under basic conditions. The thiol group is deprotonated by a base (e.g., NaOH or NaH) to form a thiolate ion, which displaces the halide in a nucleophilic substitution (SN2) reaction.

Reaction Scheme:

4-Methyl-1,3-thiazole-2-thiol+Cl-CH2-C(=O)-NH2BaseThis compound+HCl\text{4-Methyl-1,3-thiazole-2-thiol} + \text{Cl-CH}2\text{-C(=O)-NH}2 \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Conditions:

  • Solvent: DMF or ethanol

  • Base: Sodium hydride (NaH) or aqueous NaOH

  • Temperature: Room temperature to 60°C

  • Time: 4–6 hours

Yield: Reported yields for analogous reactions range from 68% to 79%.

Multi-Step Synthesis from Thiazole Precursors

A three-step approach modifies the thiazole ring before introducing the acetamide group:

  • Thiazole Formation: Cyclocondensation of thiourea with α-haloketones yields 4-methyl-1,3-thiazole-2-thiol.

  • Thiol Activation: The thiol is treated with bromoethyl acetate to form a thioether intermediate.

  • Amidation: Hydrazinolysis or ammonia treatment converts the ester to an acetamide.

Key Step:

Br-CH2-COOEt+4-Methyl-1,3-thiazole-2-thiolEtOOC-CH2-S-thiazoleNH3NH2-C(=O)-CH2-S-thiazole\text{Br-CH}2\text{-COOEt} + \text{4-Methyl-1,3-thiazole-2-thiol} \rightarrow \text{EtOOC-CH}2\text{-S-thiazole} \xrightarrow{\text{NH}3} \text{NH}2\text{-C(=O)-CH}_2\text{-S-thiazole}

Optimization:

  • Excess hydrazine improves amidation efficiency.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Alternative Pathways via Mercaptoacetamide Derivatives

2-Sulfanylacetamide intermediates can be coupled to pre-functionalized thiazoles. For example, 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide reacts with thiourea derivatives to form the target compound.

Example Protocol:

  • Prepare 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide by reacting 4-methylthiazol-2-amine with bromoacetyl bromide.

  • React this intermediate with 4-methyl-1,3-thiazole-2-thiol in DMF/NaH.

Yield: 79% after purification.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

  • DMF vs. Ethanol: DMF increases nucleophilicity of thiolate ions but may require higher temperatures (50–60°C). Ethanol offers milder conditions but lower yields (≤70%).

  • Base Selection: NaH provides anhydrous conditions, minimizing thiol oxidation. Aqueous NaOH simplifies workup but risks hydrolysis of acetamide.

Side Reactions and Mitigation

  • Disulfide Formation: Occurs if thiols oxidize. Mitigated by inert atmospheres (N₂/Ar).

  • Over-Alkylation: Controlled by stoichiometric ratios (1:1 thiol:haloacetamide).

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy:

    • N-H stretch: 3358 cm⁻¹

    • C=O stretch: 1645 cm⁻¹

    • C-S stretch: 690 cm⁻¹

  • ¹H NMR (DMSO-d₆):

    • δ 2.45 (s, 3H, CH₃-thiazole)

    • δ 3.85 (s, 2H, CH₂-S)

    • δ 7.25 (s, 1H, thiazole-H)

  • Mass Spectrometry:

    • m/z 231 [M+H]⁺ (calculated for C₇H₉N₃OS₂)

Purity Assessment

  • HPLC: >95% purity achieved using C18 columns (acetonitrile/water gradient).

  • Melting Point: 227–228°C (uncorrected).

Comparative Analysis of Synthetic Methods

Method Yield Time Complexity Scalability
Nucleophilic Substitution68–79%4–6 hLowHigh
Multi-Step Synthesis60–74%12–18 hModerateModerate
Mercaptoacetamide Coupling75–80%6–8 hHighLow

Key Findings:

  • Direct nucleophilic substitution offers the best balance of yield and simplicity.

  • Multi-step routes are reserved for derivatives requiring functionalized thiazoles.

Industrial and Environmental Considerations

Solvent Recovery

  • DMF is recycled via distillation (bp 153°C), reducing waste.

  • Ethanol-based methods align with green chemistry principles but require energy-intensive separations.

Byproduct Management

  • HBr/HCl byproducts are neutralized with aqueous NaHCO₃.

  • Disulfides are removed via column chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reagent/ConditionsProduct FormedYield (%)Reference
H₂O₂ (30%), CH₃COOH, 50°C, 2 hrSulfoxide derivative72
KMnO₄ (0.1 M), H₂O, 80°C, 4 hrSulfone derivative58
mCPBA, CH₂Cl₂, rt, 12 hrSulfoxide (stereoselective)85

Key Findings :

  • Sulfoxide formation is favored with mild oxidants like H₂O₂ .

  • Steric hindrance from the 4-methyl group on the thiazole ring slows sulfone formation .

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl group acts as a leaving group in SN2 reactions:

SubstrateReagent/ConditionsProductYield (%)Reference
Benzyl bromideK₂CO₃, DMF, 60°C, 6 hr2-(Benzylthio)-N-(thiazolyl)acetamide68
Propargyl bromideNaH, THF, 0°C → rt, 8 hrAlkynyl-thioacetamide derivative81
2-BromoacetophenoneEt₃N, CH₃CN, reflux, 12 hrKetone-functionalized thioether63

Mechanistic Insight :

  • Reactions proceed via deprotonation of the sulfanyl group, forming a thiolate intermediate that attacks electrophiles .

Hydrolysis of Acetamide Moiety

The acetamide group undergoes acid- or base-catalyzed hydrolysis:

ConditionsProductReaction TimeYield (%)Reference
6 M HCl, reflux, 8 hr2-[(4-Methylthiazol-2-yl)sulfanyl]acetic acid8 hr89
2 M NaOH, EtOH/H₂O, 60°C, 4 hrSodium salt of acetic acid derivative4 hr94

Applications : Hydrolysis products serve as intermediates for peptide coupling or esterification .

Electrophilic Aromatic Substitution on Thiazole

The 4-methylthiazole ring participates in regioselective reactions:

Reaction TypeReagent/ConditionsPosition ModifiedProductReference
NitrationHNO₃/H₂SO₄, 0°C, 2 hrC-55-Nitro-4-methylthiazole derivative
BrominationBr₂, CHCl₃, 40°C, 6 hrC-55-Bromo-4-methylthiazole derivative

Regioselectivity : Electron-donating methyl group directs electrophiles to the C-5 position .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation:

ReactionCatalyst/BaseProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-thioacetamide76
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NAlkyne-functionalized derivative82

Comparative Reactivity with Analogues

A comparison with structurally related compounds reveals distinct reactivity profiles:

CompoundSulfanyl ReactivityAcetamide Hydrolysis Rate (t₁/₂)Thiazole Nitration Yield (%)
2-[(4-Methylthiazol-2-yl)sulfanyl]acetamideHigh45 min (pH 1)72
2-(Thiazol-2-ylsulfanyl)acetamideModerate68 min (pH 1)58
N-Phenyl-2-sulfanylacetamideLow120 min (pH 1)N/A

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes at >200°C, releasing methyl isocyanate (FT-IR detected) .

  • Photolysis : UV light (254 nm) induces C-S bond cleavage, forming 4-methylthiazole and acetamide radicals (EPR-confirmed) .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be represented as follows:

  • Molecular Formula : C_10H_11N_3OS_3
  • CAS Number : 2221983

This compound features a thiazole moiety, which is known for its biological activity, contributing to various pharmacological effects.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains.

Pathogen Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusStrong inhibition
Pseudomonas aeruginosaVariable effectiveness

The compound's efficacy stems from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Potential

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Cancer Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.5Significant growth inhibition
A549 (Lung)22.0Moderate growth inhibition
HeLa (Cervical)18.0Induction of apoptosis

Case studies highlight the potential for developing new thiazole-based anticancer agents that leverage the unique properties of this compound to enhance therapeutic outcomes.

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of thiazole derivatives have shown promising results. For instance, this compound has been tested in animal models for its ability to prevent seizures.

Model Effective Dose (mg/kg) Protection Index
PTZ Model20High protection observed
MES Model25Comparable to standard drugs

These results suggest that the compound may act on specific neurotransmitter systems to exert its anticonvulsant effects.

Mechanism of Action

The mechanism by which 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

N-(4-Methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide
  • Structural Difference : Replaces the methyl group with a 6-phenylpyridazinyl group .
  • This modification may improve binding affinity but reduce solubility due to increased hydrophobicity.
N-[(3-Chlorophenyl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
  • Structural Difference : Incorporates a 3-chlorophenylmethyl group at the acetamide nitrogen .
  • However, the bulky substituent may sterically hinder interactions with enzymes or receptors, altering selectivity.

Modifications to the Sulfanyl-Acetamide Moiety

2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
  • Structural Difference : Substitutes the thiazole ring with a benzyl-imidazole group .
  • Impact : The imidazole ring’s basicity (pKa ~7) could enhance solubility in physiological pH ranges. However, the benzyl group may increase metabolic instability due to susceptibility to oxidative metabolism.
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
  • Structural Difference : Introduces a 4-fluorophenyl group on the thiazole and a 4-methylphenyl sulfanyl group .
  • Impact : Fluorine’s electronegativity may facilitate halogen bonding with target proteins, improving binding specificity. The methylphenyl group could enhance hydrophobic interactions but reduce aqueous solubility.

Antiviral Activity

  • Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide): Key Feature: Contains a sulfamoyl group at the 5-position of the thiazole ring . Activity: Demonstrates potent anti-herpetic activity by inhibiting viral helicase-primase. The sulfamoyl group is critical for binding to the viral enzyme’s active site .

Anti-Inflammatory and Anti-Exudative Activity

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives: Key Feature: Triazole ring replaces the thiazole, with a furan substituent . Activity: Exhibits anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . Comparison: The thiazole-based scaffold of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide may offer better metabolic stability than triazole derivatives but requires empirical validation of efficacy.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
This compound 200.28 1.2 3.5 (PBS) 2.8
N-(4-Methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide 354.43 3.5 0.8 (DMSO) 1.5
N-[(3-Chlorophenyl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide 323.84 2.8 1.2 (DMSO) 2.0
Pritelivir 408.47 2.1 0.5 (Water) 4.5

Key Observations :

  • Metabolic Stability : Pritelivir’s longer half-life (4.5 h) suggests that sulfamoyl groups may reduce cytochrome P450-mediated metabolism.

Structural and Crystallographic Insights

  • Crystal Packing : The thiazole ring in 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide forms hydrogen bonds via the acetamide NH and thiazole N, stabilizing the lattice . Similar interactions are expected in this compound, with methyl groups influencing packing density.

Biological Activity

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. The thiazole moiety contributes to various biological activities, including anticancer and antimicrobial effects. The presence of the methyl group at position 4 of the thiazole enhances its activity by influencing electron donation properties, which is critical for interaction with biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related thiazole derivatives. The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound AHEPG2 (Liver)10.28FAK Inhibition
Compound BSK-MEL-2 (Skin)4.27Apoptosis Induction
Compound CHT-29 (Colon)1.61Bcl-2 Inhibition
This compoundVariousTBDTBD

The compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms often involving inhibition of focal adhesion kinase (FAK) and induction of apoptosis . For instance, one study demonstrated that derivatives with thiazole rings showed promising results against multiple human cancer cell lines, including those associated with liver, skin, and colon cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Thiazole derivatives are commonly recognized for their ability to combat bacterial infections. The following table outlines the antimicrobial efficacy of similar compounds:

CompoundMicrobial Strain TestedMIC (µg/mL)MBC (µg/mL)
Compound DMicrococcus luteus ATCC 102401.95–3.917.81–125
Compound EBacillus spp.3.91–15.6231.25–500
Compound FStreptococcus spp.7.81–15.6231.25–500

The minimum inhibitory concentration (MIC) values indicate that these compounds are effective against various strains of bacteria, suggesting a broad-spectrum antimicrobial potential . The structure–activity relationship (SAR) studies reveal that modifications in the thiazole structure can significantly impact antimicrobial efficacy.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their anticancer properties. Researchers found that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

Another research effort focused on understanding the molecular interactions between thiazole derivatives and their biological targets through high-throughput screening methods. This study revealed that specific structural features are essential for maximizing therapeutic efficacy against cancer cells .

Q & A

Q. What are the established synthetic routes for 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide and its derivatives, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via solvent-free reductive amination or hydrazide intermediates. For example, hydrazine hydrate reacts with methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetate under reflux in absolute alcohol for 4 hours, monitored by TLC (chloroform:methanol, 7:3). Optimization involves adjusting stoichiometry (1.2 eq hydrazine), solvent selection (absolute alcohol for improved solubility), and reaction time. Computational tools like quantum chemical calculations can predict optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • TLC : Use chloroform:methanol (7:3) to monitor reaction progress .
  • NMR : ¹H/¹³C NMR to confirm sulfanyl and acetamide moieties (e.g., thiazol protons at δ 6.5–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).
  • HPLC/MS : For purity assessment and molecular ion peak identification.
  • Elemental Analysis : Validate empirical formulas (e.g., C₆H₈N₂OS₂ for the parent compound). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to target proteins (e.g., anti-inflammatory enzymes). ICReDD’s reaction path search methods integrate experimental data with computational predictions to prioritize derivatives for synthesis .

Q. How should researchers address contradictory biological activity data across studies?

Methodological Answer:

  • Standardize Assays : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control compounds.
  • Validate Mechanisms : Compare IC₅₀ values against known inhibitors (e.g., indomethacin for anti-exudative activity).
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers caused by variable experimental conditions (e.g., solvent/DMSO concentration in vitro) .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for thiazole-based acetamides?

Methodological Answer:

  • Fragment-Based Design : Systematically modify substituents (e.g., 4-methyl vs. 5-nitro groups on the thiazole ring) and evaluate bioactivity.
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity.
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfanyl group) using tools like Schrödinger’s Phase .

Q. How can researchers troubleshoot low yields during scale-up synthesis?

Methodological Answer:

  • Reactor Design : Optimize mixing efficiency (e.g., impeller type in batch reactors) to prevent localized overheating.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation .

Q. What in silico models predict physicochemical properties (e.g., logP, solubility) for this compound?

Methodological Answer:

  • ADMET Predictors : Use SwissADME or ACD/Labs to estimate logP (e.g., ~1.5 for the parent compound) and aqueous solubility.
  • Molecular Dynamics (MD) : Simulate solvation free energy in explicit solvent models (e.g., TIP3P water). Validate with experimental HPLC retention times .

Q. How can researchers validate compound stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC.
  • Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the acetamide group).
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds .

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